

(+/-)-Menthol melting point and boiling point data

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Compound of Interest

Compound Name: (+/-)-Menthol

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An In-depth Technical Guide to the Melting and Boiling Points of (+/-)-Menthol

This technical guide provides a comprehensive overview of the melting and boiling point data for racemic menthol, also known as **(+/-)-menthol**. It is intended for researchers, scientists, and professionals in drug development who require precise physicochemical data and detailed experimental methodologies.

Physicochemical Data for Menthol Isomers

(±)-Menthol is a racemic mixture of two enantiomers, (+)-menthol and (-)-menthol. The physical properties, particularly the melting point, can vary depending on the isomeric composition and the crystalline form. Racemic menthol is known to exist in two different crystal forms, which results in different melting points.^{[1][2]} Pure (-)-menthol, the most common form found in nature, has four crystal forms, with the α form being the most stable.^{[1][2]}

The following table summarizes the reported melting and boiling points for racemic menthol and its pure enantiomer, (-)-menthol.

Substance	Parameter	Temperature Range (°C)	Temperature Range (K)	References
(±)-Menthol (Racemic)	Melting Point	36 - 38	309 - 311	[1][2][3][4][5]
28 and 38 (two crystal forms)	301 and 311	[1][2]		
31 - 35	304 - 308	[6]		
41 - 44	314 - 317	[7][8]		
Boiling Point	212	485	[2][3][4][5]	
214.6	487.8	[1]		
211 - 213	484 - 486	[7][8][9]		
214 - 216	487 - 489	[10]		
216.5	489.7	[11]		
(-)-Menthol (α form)	Melting Point	42 - 45	315 - 318	[1][3][4][5]
42 - 43	315 - 316	[11]		
42 - 44	315 - 317	[12]		
(-)-Menthol	Boiling Point	216	489	[12]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for substance identification and purity assessment.[13][14] Impurities typically depress the melting point and broaden its range, while they tend to elevate the boiling point.[14][15]

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. A common and accurate method involves using a melting point apparatus, such as a DigiMelt or a Mel-Temp, or a Thiele tube with a heated oil bath.[13][14]

Protocol using a Capillary Melting Point Apparatus (e.g., Mel-Temp):

- **Sample Preparation:** A small amount of the dry, crystalline **(+/-)-menthol** is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.
[16][17]
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of the apparatus.
[17]
- **Approximate Determination:** A rapid heating rate (e.g., 10-20 °C per minute) is used to quickly determine an approximate melting range. This provides a target for a more precise measurement.[13][18]
- **Accurate Determination:** The apparatus is allowed to cool to at least 15-20 °C below the approximate melting point.[16][18] A new sample is heated at a much slower rate, approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[14][16]
- **Data Recording:** Two temperatures are recorded:
 - T1: The temperature at which the first droplet of liquid appears.[16]
 - T2: The temperature at which the last solid crystal melts, and the sample is completely liquid.[16] The melting point is reported as the range from T1 to T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15][19] Therefore, it is essential to record the barometric pressure when determining a boiling point.[20] The Thiele tube method is a convenient technique for micro-scale determinations.

Protocol using a Thiele Tube:

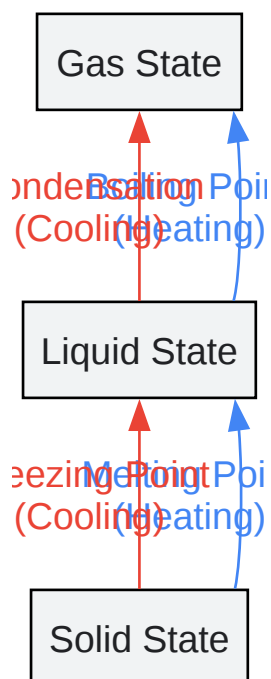
- **Apparatus Assembly:** A small amount of liquid **(+/-)-menthol** (0.5-1 mL) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inside the test tube

with its open end submerged in the liquid.[19][20]

- **Heating:** The assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil. The side arm of the Thiele tube is heated gently and slowly with a microburner. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[14][20]
- **Observation:** As the temperature rises, trapped air will expand and exit the capillary tube. Upon reaching the boiling point, the liquid's vapor pressure will overcome the atmospheric pressure, resulting in a continuous and rapid stream of bubbles emerging from the capillary tube.[20][21]
- **Data Recording:** The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and stop. The exact temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[20][22]

Logical Relationship Visualization

The following diagram illustrates the fundamental relationship between the physical states of a substance and its melting and boiling points, which are key transition temperatures.



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Caption: Phase transitions of a substance.

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